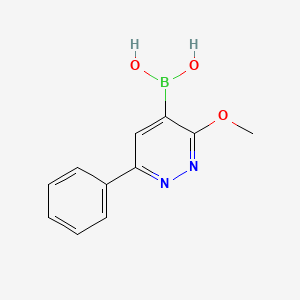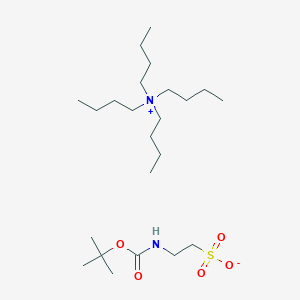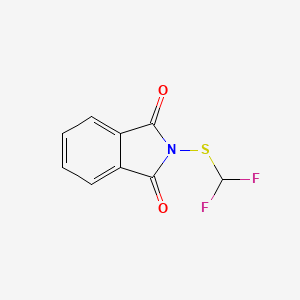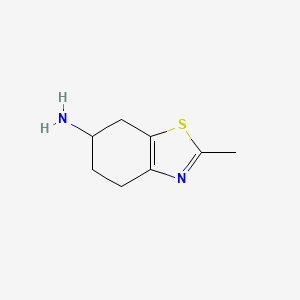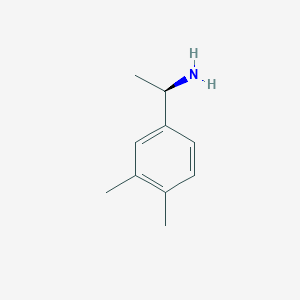
(1R)-1-(3,4-dimethylphenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(3,4-dimethylphenyl)ethan-1-amine is an organic compound characterized by the presence of a phenyl group substituted with two methyl groups at the 3 and 4 positions, and an amine group attached to an ethan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3,4-dimethylphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethylbenzaldehyde.
Reductive Amination: The aldehyde group of 3,4-dimethylbenzaldehyde is converted to an amine group through reductive amination. This involves the reaction with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (1R)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomers with a chiral resolving agent and then separating them.
Industrial Production Methods
In an industrial setting, the production of (1R)-1-(3,4-dimethylphenyl)ethan-1-amine may involve large-scale reductive amination processes followed by chiral resolution using high-performance liquid chromatography (HPLC) or other efficient separation techniques.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3,4-dimethylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
(1R)-1-(3,4-dimethylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of pharmaceuticals targeting neurological conditions.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (1R)-1-(3,4-dimethylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(3,4-dimethylphenyl)ethan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(3,4-dimethylphenyl)ethan-1-amine: The racemic mixture containing both (1R) and (1S) enantiomers.
1-(3,4-dimethylphenyl)propan-1-amine: A structurally similar compound with an additional methylene group in the backbone.
Uniqueness
(1R)-1-(3,4-dimethylphenyl)ethan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activity compared to its enantiomer or racemic mixture. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H15N |
|---|---|
Molecular Weight |
149.23 g/mol |
IUPAC Name |
(1R)-1-(3,4-dimethylphenyl)ethanamine |
InChI |
InChI=1S/C10H15N/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9H,11H2,1-3H3/t9-/m1/s1 |
InChI Key |
PMUVPGYHXWUERM-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](C)N)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-[(2,4-dimethoxyphenyl)methyl] ester](/img/structure/B12283033.png)
![1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]butoxy]phenyl]ethyl N-prop-2-ynylcarbamate](/img/structure/B12283039.png)

![Tetrasodium;[[[5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B12283042.png)

![2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B12283066.png)
![tert-butyl N-[(1S,3S,4S)-4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl]carbamate; succinic acid](/img/structure/B12283073.png)
![lithium;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide](/img/structure/B12283081.png)
![2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid ethyl ester](/img/structure/B12283086.png)
